molecular formula C8H7F2IO B178461 1-Ethoxy-2,3-difluoro-4-iodobenzene CAS No. 144292-42-2

1-Ethoxy-2,3-difluoro-4-iodobenzene

Cat. No. B178461
M. Wt: 284.04 g/mol
InChI Key: WZQBGHWYRCIGDB-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-iodobenzene (EDFI) is an important organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research. EDFI has been used in various syntheses, such as the synthesis of pharmaceuticals, inorganic compounds, and polymers. In addition, EDFI is of great interest to researchers due to its unique properties and potential for various scientific applications. This article will discuss the synthesis method of EDFI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Molecular Ordering in Smectogens

A comparative statistical analysis based on quantum mechanics and intermolecular forces examined the molecular ordering of smectogenic compounds. The study focused on evaluating atomic charge, dipole moment, and long-range intermolecular interactions. These findings provide a theoretical framework for understanding the behavior of smectogens in different media, which is crucial for applications in liquid crystal technology and other material sciences (Ojha, 2005).

Electrochemical Fluorination in Ionic Liquid

Research demonstrated the successful electrochemical fluorination of organosulfur compounds, highlighting the recyclable nature of polystyrene-supported iodobenzene and its mediatory activity in the process. This work is significant for the field of synthetic chemistry, offering a sustainable approach to producing fluorinated compounds (Sawamura et al., 2010).

Synthesis and Characterization of Liquid Crystal Intermediates

The synthesis of 4-ethoxy-2,3-difluoroacetophenone, a liquid crystal intermediate, was achieved through a Friedel-Crafts reaction. This research contributes to the field of material science, particularly in the production and characterization of compounds used in liquid crystal displays and other related technologies (Tong Bin, 2013).

Ethoxylation in Phase-Transfer Catalysis

A study on the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation provided insights into the kinetics of nucleophilic substitution reactions. This research is valuable for chemical synthesis, offering a method to enhance reaction rates and yields in the production of ethoxy-4-nitrobenzene (Wang & Rajendran, 2007).

Scale-Up of Alkoxycarbonylation Reactions

The ethoxycarbonylation of iodobenzene was scaled up using microwave heating, demonstrating the feasibility of performing these reactions on a larger scale with excellent conversions. This advancement is crucial for industrial applications of alkoxycarbonylation, facilitating the efficient production of various compounds (Iannelli et al., 2009).

properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBGHWYRCIGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621438
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2,3-difluoro-4-iodobenzene

CAS RN

144292-42-2
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
黃鈺婷, 許千樹 - 2008 - ir.nctu.edu.tw
本研究成功合成出三系列化合物:第一系列為合成以二炔基二亞甲氧基為中心之盤狀液晶,並在二亞甲氧基尾端引入可進行光聚合反應之二丙烯酸酯基,得到層列型液晶化合物8,其液晶相溫度…
Number of citations: 0 ir.nctu.edu.tw

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